2-Amino-3,5-difluorobenzonitrile
Overview
Description
2-Amino-3,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H4F2N2 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Characterization
2-Amino-3,5-difluorobenzonitrile serves as a starting material for synthesizing biologically active compounds. It has been used in the synthesis and characterization of binuclear bridged Cr(III) complexes, which exhibit moderate to potential activity against bacteria and fungi, and show larger antioxidant activity compared to free ligands. This complex binds strongly to DNA and demonstrates significant antimicrobial and free radical scavenging activities (Govindharaju et al., 2019).
Structure and Crystal Packing Studies
The compound has been studied for its crystal packing and structural properties. For instance, investigations into the amino N atom's character in related compounds provide insights into the structural aspects of such molecules (Heine et al., 1994).
Corrosion Inhibition
A derivative of this compound, 2-aminobenzene-1,3-dicarbonitrile, has been used as a green corrosion inhibitor for metals like mild steel and aluminum. It shows high inhibition efficiency and its adsorption on metal surfaces follows the Langmuir adsorption isotherm (Verma et al., 2015).
Ultrafast Intramolecular Charge Transfer
In the field of physical chemistry, studies have focused on the ultrafast intramolecular charge transfer and internal conversion in compounds like tetrafluoro-aminobenzonitriles, highlighting the rapid reaction rates and the effect of solvent dielectric relaxation time (Galievsky et al., 2005).
Applications in Solar Energy
Perfluorinated compounds, including derivatives of this compound, have been applied in polymer solar cells, leading to increased power conversion efficiency due to their influence on the ordering of P3HT chains and enhanced hole mobility (Jeong et al., 2011).
Direct Synthesis Applications
The compound has been used in the direct synthesis of other complex molecules, such as 2,4-diaminoquinazolines, demonstrating its versatility and usefulness in organic synthesis (Hynes et al., 1988).
Safety and Hazards
Future Directions
While specific future directions for 2-Amino-3,5-difluorobenzonitrile are not mentioned in the search results, compounds with similar structures, such as 3,5-Difluorobenzonitrile, have been used as electron acceptor units in axially chiral excimers/exciplexes showing cyan luminescence . This suggests potential applications in the field of organic light-emitting diodes (OLEDs).
Properties
IUPAC Name |
2-amino-3,5-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKCTXYYABVMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562626 | |
Record name | 2-Amino-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126674-94-0 | |
Record name | 2-Amino-3,5-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126674-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.